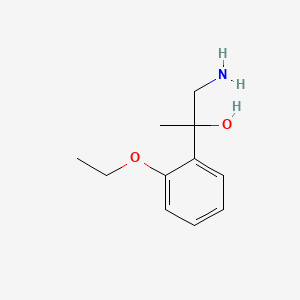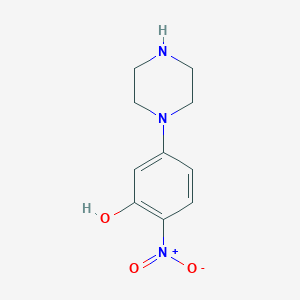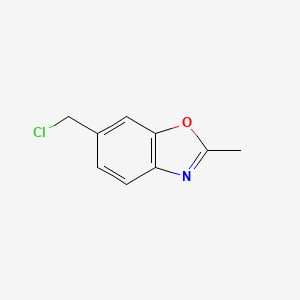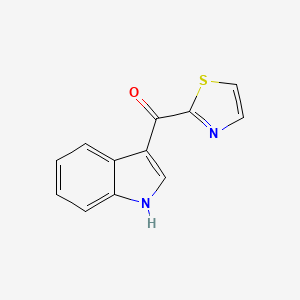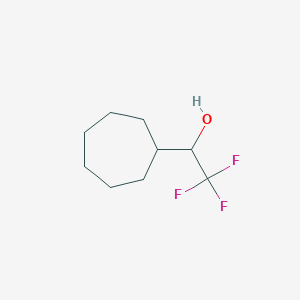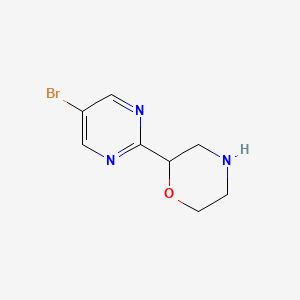
2-(5-Bromopyrimidin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopyrimidin-2-yl)morpholine is an organic compound with the molecular formula C8H10BrN3O. It is a derivative of pyrimidine and morpholine, characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a morpholine ring attached to the 2-position of the pyrimidine. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyrimidin-2-yl)morpholine typically involves the reaction of 5-bromopyrimidine with morpholine. One common method includes the nucleophilic substitution reaction where 5-bromopyrimidine is reacted with morpholine under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromopyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position of the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium phosphate (K3PO4) and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with an aryl halide would produce a biaryl compound.
Applications De Recherche Scientifique
2-(5-Bromopyrimidin-2-yl)morpholine is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring contribute to its binding affinity and specificity. For instance, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation process essential for cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyrimidine: A simpler analog without the morpholine ring, used in similar nucleophilic substitution reactions.
2-Morpholinopyrimidine: Lacks the bromine atom but retains the morpholine and pyrimidine structure, used in medicinal chemistry.
4-(5-Bromopyrimidin-2-yl)morpholine: A positional isomer with the morpholine ring attached at a different position on the pyrimidine ring.
Uniqueness
2-(5-Bromopyrimidin-2-yl)morpholine is unique due to the combination of the bromine atom and the morpholine ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H10BrN3O |
|---|---|
Poids moléculaire |
244.09 g/mol |
Nom IUPAC |
2-(5-bromopyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)7-5-10-1-2-13-7/h3-4,7,10H,1-2,5H2 |
Clé InChI |
JAPNDVYMPFGQGO-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13582400.png)
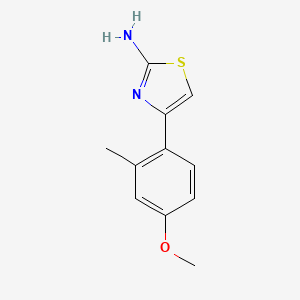
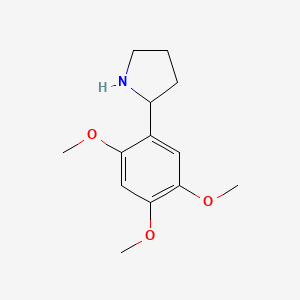
![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B13582428.png)
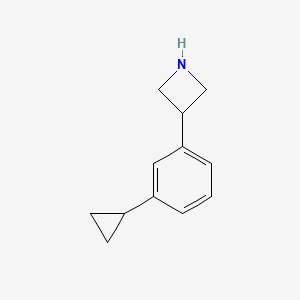
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)
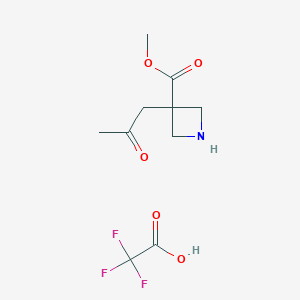
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)
